2-(4-Aminophenyl)benzo[d]oxazol-5-amine
Overview
Description
2-(4-Aminophenyl)benzo[d]oxazol-5-amine is a chemical compound that has garnered interest in scientific research due to its structural complexity and potential applications in various fields. The interest in this compound mainly revolves around its unique molecular structure and its implications in synthesis and chemical reactions.
Synthesis Analysis
The synthesis of derivatives related to 2-(4-Aminophenyl)benzo[d]oxazol-5-amine often involves complex reactions. For instance, Bektaş et al. (2010) described the synthesis of related triazole derivatives, which are synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines. These processes highlight the complexity and versatility of reactions involving such compounds (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-aryl 5-hydroxy benzo[d]oxazoles, has been studied extensively. Tangellamudi et al. (2018) used single crystal X-ray diffraction to confirm the molecular structure of these compounds, emphasizing the importance of crystallography in understanding the molecular architecture of such chemicals (Tangellamudi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving benzo[d]oxazole derivatives can be complex and diverse. Pattarawarapan et al. (2020) explored the formation of ring-opened oxyphosphonium betaines from the reactions of benzo[d]oxazol-2(3H)-ones with secondary amines, highlighting the unexpected and novel pathways these reactions can take (Pattarawarapan et al., 2020).
Physical Properties Analysis
The physical properties of such compounds can vary significantly based on their molecular structure. For example, the synthesis and molecular structure analysis of poly(benzoxazole imide)s derived from similar diamines containing a benzoxazole moiety by Jiao et al. (2020) demonstrate how molecular variations can influence physical properties like thermal stability and mechanical strength (Jiao et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine and its derivatives are influenced by their molecular structure. Studies like those by Murugavel et al. (2014), which examined the crystal structure and theoretical studies of related compounds, help in understanding how molecular configurations can affect chemical reactivity and stability (Murugavel et al., 2014).
Scientific Research Applications
Antitumor Applications
One of the primary research areas for 2-(4-Aminophenyl)benzo[d]oxazol-5-amine derivatives is in the development of novel antitumor agents. These compounds exhibit highly selective and potent antitumor properties both in vitro and in vivo. For example, amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have been designed to overcome drug formulation challenges and improve bioavailability, showing promising preclinical efficacy in retarding the growth of breast and ovarian xenograft tumors with manageable toxic side effects (Bradshaw et al., 2002).
Material Science
In material science, derivatives of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine have been utilized in the synthesis of poly(benzoxazole imide)s (PBOPIs). These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. The controlled molecular weight polymers derived from these compounds demonstrated good melt processability, suggesting their potential use in advanced engineering applications (Jiao et al., 2020).
Antimicrobial Activities
Compounds synthesized from 2-(4-Aminophenyl)benzo[d]oxazol-5-amine have shown antimicrobial activities. For instance, derivatives synthesized from reactions with various ester ethoxycarbonylhydrazones displayed good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Advanced Synthesis Techniques
Research has also focused on novel synthesis methods for benzoxazole derivatives, including microwave-assisted synthesis techniques on ionic liquid support. These methods offer a more efficient approach to creating benzoxazole derivatives, expanding the toolkit for drug discovery and material science applications (Chanda et al., 2012).
Bioactive Small Molecules
Further studies have developed 5-(4H)-oxazolones and their benzamides as potential bioactive small molecules. These compounds exhibit a wide range of biological activities, including anti-lipid peroxidation and inhibitory activity against enzymes like lipoxygenase, showcasing their utility in the development of new therapeutic agents (Mavridis et al., 2020).
Safety And Hazards
While specific safety and hazard information for “2-(4-Aminophenyl)benzo[d]oxazol-5-amine” was not found, related compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 with the precautionary statements P280-P305+P351+P338 .
Relevant Papers Relevant papers on “2-(4-Aminophenyl)benzo[d]oxazol-5-amine” include a comprehensive review on the biological activities of oxazole derivatives and a study on the synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety .
properties
IUPAC Name |
2-(4-aminophenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYJGHIMRFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346724 | |
Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Aminophenyl)benzo[d]oxazol-5-amine | |
CAS RN |
13676-47-6 | |
Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Aminophenyl)benzoxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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